Studies have explored PEG-Bis-CME's ability to inhibit extracellular corrosion. One study investigated its effectiveness on mild steel in a chloride solution and found that PEG-Bis-CME offered significant corrosion protection compared to the blank solution []. The mechanism behind this inhibition is thought to be the adsorption of PEG-Bis-CME molecules onto the metal surface, forming a protective layer that hinders the corrosion process [].
PEG-Bis-CME has been investigated as a potential tool for detecting polyols (molecules with multiple hydroxyl groups) in biological samples. A study explored its use in a fluorescence technique where PEG-Bis-CME is labeled with a fluorescent dye. When the labeled PEG-Bis-CME interacts with polyols, the fluorescence intensity changes, allowing for the detection of polyols in macroscopic samples []. This technique is still under development but holds promise for various research applications.
Ethane-1,2-diol, commonly known as ethylene glycol, is an organic compound with the molecular formula . It is classified as a vicinal diol due to the presence of two hydroxyl groups (-OH) on adjacent carbon atoms. Ethane-1,2-diol appears as a colorless, odorless, and viscous liquid with a sweet taste, although it is toxic in high concentrations. This compound is primarily produced through the hydration of ethylene oxide and serves various industrial purposes, including its well-known application as an antifreeze agent in automotive cooling systems and as a precursor in the manufacture of polyester fibers and resins .
The mechanism of action of PEB depends on the specific application. Here are two common examples:
Ethane-1,2-diol exhibits significant biological activity. It is metabolized in the liver to glycolic acid and subsequently to oxalic acid. This metabolic pathway can lead to toxicity if ingested in large amounts, resulting in metabolic acidosis and renal failure. Ethylene glycol's sweet taste makes it particularly dangerous as it can be ingested accidentally by children or pets. Its toxic effects are primarily due to the formation of these metabolites, which can cause severe damage to the kidneys and central nervous system .
The synthesis of ethane-1,2-diol can be achieved through several methods:
Ethane-1,2-diol has diverse applications across multiple industries:
Research has demonstrated that ethane-1,2-diol interacts with various biological systems. Studies show that its metabolites can influence enzyme activities related to glycolysis and gluconeogenesis. Furthermore, interaction studies indicate that it may affect the metabolism of other drugs due to its influence on cytochrome P450 enzymes. The compound's ability to form hydrogen bonds also facilitates interactions with proteins and nucleic acids, leading to potential alterations in biochemical pathways .
Several compounds share similarities with ethane-1,2-diol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Propylene Glycol | Less toxic than ethylene glycol; used in food applications. | |
Glycerol | Contains three hydroxyl groups; used as a moisturizer and sweetener. | |
Diethylene Glycol | Intermediate in glycol production; higher molecular weight; less volatile. | |
Triethylene Glycol | Used in hydraulic fluids; higher viscosity than ethylene glycol. | |
Butylene Glycol | Used in cosmetics; less hygroscopic than ethylene glycol. |
Ethane-1,2-diol stands out due to its widespread industrial use and significant toxicological implications compared to these similar compounds .
Corrosive